3-Cyclopropoxy-N-methyl-6-(methylthio)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine is an organic compound with the molecular formula C10H14N2OS It features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a methyl group at the nitrogen atom, and a methylsulfanyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group on the pyridine ring.
Methylation of the Nitrogen Atom: The nitrogen atom can be methylated using methyl iodide or dimethyl sulfate under basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol and an appropriate leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine typically involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Cyclopropyl alcohol, methyl iodide, dimethyl sulfate, methylthiol, and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-N-methylpyridin-2-amine: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
6-Methylsulfanyl-3-pyridinamine: Lacks the cyclopropoxy group, which may influence its physical properties and applications.
Uniqueness
3-Cyclopropoxy-N-methyl-6-(methylsulfanyl)pyridin-2-amine is unique due to the presence of both the cyclopropoxy and methylsulfanyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H14N2OS |
---|---|
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-6-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2OS/c1-11-10-8(13-7-3-4-7)5-6-9(12-10)14-2/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
VGAKCAKYXVTWHH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=N1)SC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.